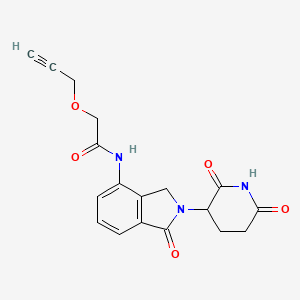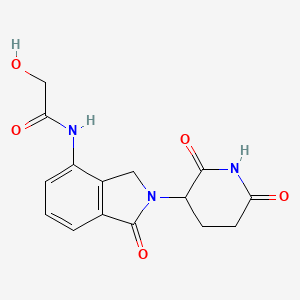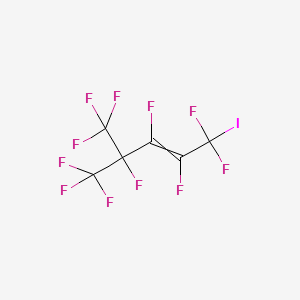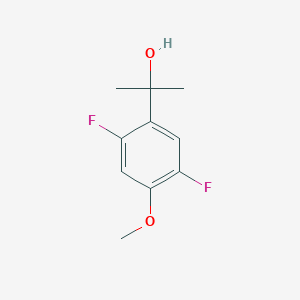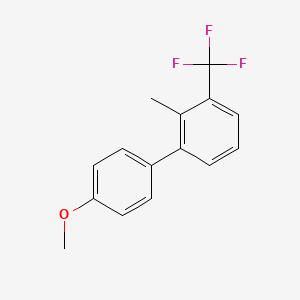
4'-Methoxy-2-methyl-3-(trifluoromethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of a methoxy group at the 4’ position, a methyl group at the 2 position, and a trifluoromethyl group at the 3 position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-methoxyacetophenone and 2-methyl-3-(trifluoromethyl)benzene.
Grignard Reaction: A Grignard reagent is prepared from 2-methyl-3-(trifluoromethyl)benzene and magnesium in anhydrous ether. This reagent is then reacted with 4’-methoxyacetophenone to form the corresponding alcohol.
Dehydration: The alcohol is dehydrated using a suitable dehydrating agent, such as sulfuric acid, to yield the desired biphenyl compound.
Industrial Production Methods: Industrial production of 4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl may involve large-scale Grignard reactions followed by efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the biphenyl ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism by which 4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
4’-Methoxy-2-methyl-1,1’-biphenyl: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Methyl-3-(trifluoromethyl)-1,1’-biphenyl: Lacks the methoxy group, affecting its reactivity and applications.
4’-Methoxy-3-(trifluoromethyl)-1,1’-biphenyl:
Uniqueness: 4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl is unique due to the combined presence of methoxy, methyl, and trifluoromethyl groups, which impart distinct chemical properties and enhance its versatility in various applications.
Propiedades
Fórmula molecular |
C15H13F3O |
|---|---|
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H13F3O/c1-10-13(4-3-5-14(10)15(16,17)18)11-6-8-12(19-2)9-7-11/h3-9H,1-2H3 |
Clave InChI |
MYVKUQMISSBVLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C(F)(F)F)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)
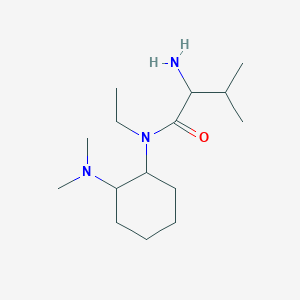
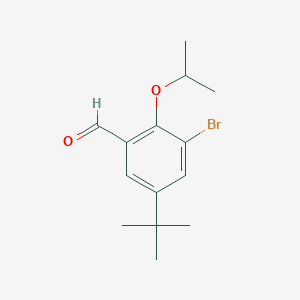
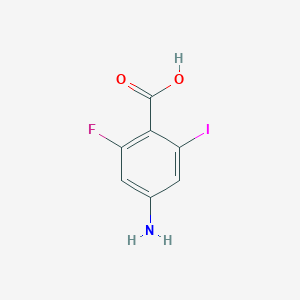
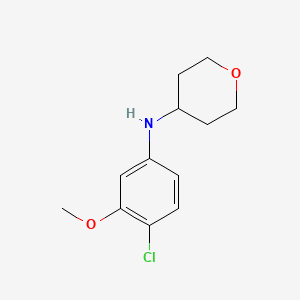
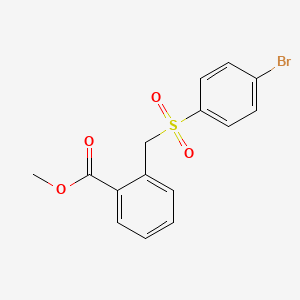
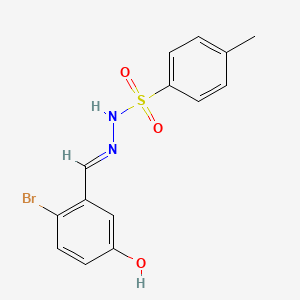
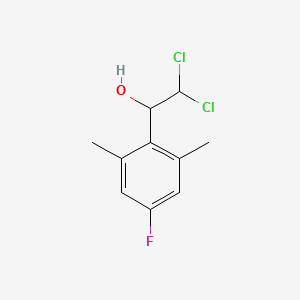
![Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
